N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide
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Overview
Description
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide is a complex organic compound that features a morpholine ring, a propoxybenzamide moiety, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The next step involves the introduction of the propoxybenzamide moiety, which can be achieved through nucleophilic substitution reactions. Finally, the methylphenyl group is introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where halogenated reagents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and propoxybenzamide moiety make it particularly versatile for various applications.
Properties
Molecular Formula |
C23H30N2O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-propoxybenzamide |
InChI |
InChI=1S/C23H30N2O3/c1-3-14-28-22-7-5-4-6-20(22)23(26)24-17-21(25-12-15-27-16-13-25)19-10-8-18(2)9-11-19/h4-11,21H,3,12-17H2,1-2H3,(H,24,26) |
InChI Key |
WBICNCHYPNTRHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C)N3CCOCC3 |
Origin of Product |
United States |
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